4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid
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Overview
Description
4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H8FNO4S2. This compound is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfamoyl group attached to a fluorophenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, typically using sulfonyl chlorides or sulfonamides.
Fluorination: The fluorophenyl ring is synthesized by introducing a fluorine atom into the phenyl ring through electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to amines.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the interactions of sulfamoyl-containing compounds with biological systems.
Medicine: Investigating potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the sulfamoyl and fluorophenyl groups.
4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid: Contains a chlorine atom instead of fluorine.
5-(4-Cyanophenyl)-3-{[(2-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid: Contains different substituents on the thiophene ring.
Uniqueness
4-[(3-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
4-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S2/c12-7-2-1-3-8(4-7)13-19(16,17)9-5-10(11(14)15)18-6-9/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYWPKTZSMILNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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